

Synthesis and Characterization of 5-(4-Methylphenyl)-1,3-oxazole: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Methylphenyl)-1,3-oxazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound **5-(4-Methylphenyl)-1,3-oxazole**, also known as 5-(p-tolyl)oxazole. This molecule is of interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active compounds. This document details a reliable synthetic route, provides specific experimental protocols, and presents a full characterization profile.

Introduction

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of specifically substituted oxazoles, such as the 5-aryl-1,3-oxazole derivative **5-(4-Methylphenyl)-1,3-oxazole**, is a significant endeavor in the development of new chemical entities. This guide focuses on a robust and widely utilized synthetic method, the Van Leusen oxazole synthesis, and provides a thorough analysis of the resulting product's physicochemical properties.

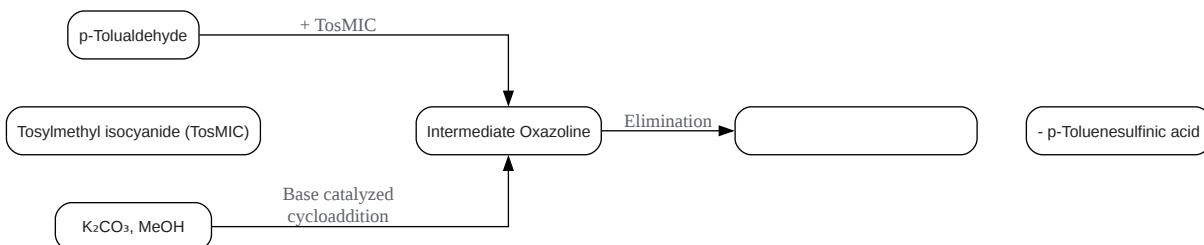
Synthesis of 5-(4-Methylphenyl)-1,3-oxazole

The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).^{[1][2][3]} This reaction proceeds

via a [3+2] cycloaddition mechanism.

Reaction Pathway

The synthesis of **5-(4-Methylphenyl)-1,3-oxazole** is achieved through the reaction of p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a methanolic solution. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfonic acid to yield the aromatic oxazole.



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Van Leusen Synthesis of **5-(4-Methylphenyl)-1,3-oxazole**.

Experimental Protocol: Van Leusen Synthesis

This protocol is adapted from a microwave-assisted synthesis which has been shown to be efficient.^[4]

Materials:

- p-Tolualdehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium phosphate (K₃PO₄)

- Isopropanol
- Ethyl acetate (EtOAc)
- n-Hexane

Equipment:

- Microwave reactor
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Column chromatography setup

Procedure:

- In a microwave process vial, combine p-tolualdehyde (3 mmol), tosylmethyl isocyanide (3 mmol), and potassium phosphate (6 mmol).
- Add isopropanol to the vial.
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at 65 °C with a power of 350 W.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a 20% ethyl acetate in n-hexane eluent.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **5-(4-Methylphenyl)-1,3-oxazole** as a brown solid.

Characterization of **5-(4-Methylphenyl)-1,3-oxazole**

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been reported for **5-(4-Methylphenyl)-1,3-oxazole**.^[4]

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.18 g/mol
Appearance	Brown solid
Melting Point	59 °C
R _f	0.25 (20% EtOAc/n-hexane)

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.42	s	1H	Oxazole H-2
7.63	s	1H	Oxazole H-4
7.61	d, $J = 8.4$ Hz	2H	Aromatic H (ortho to oxazole)
7.28	d, $J = 8.0$ Hz	2H	Aromatic H (meta to oxazole)
2.33	s	3H	Methyl (-CH ₃)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
151.9	Oxazole C-5
150.1	Oxazole C-2
133.6	Aromatic C (ipso- to methyl)
130.1	Aromatic CH (meta to oxazole)
125.2	Aromatic C (ipso- to oxazole)
124.5	Aromatic CH (ortho to oxazole)
121.7	Oxazole C-4
21.3	Methyl (-CH ₃)

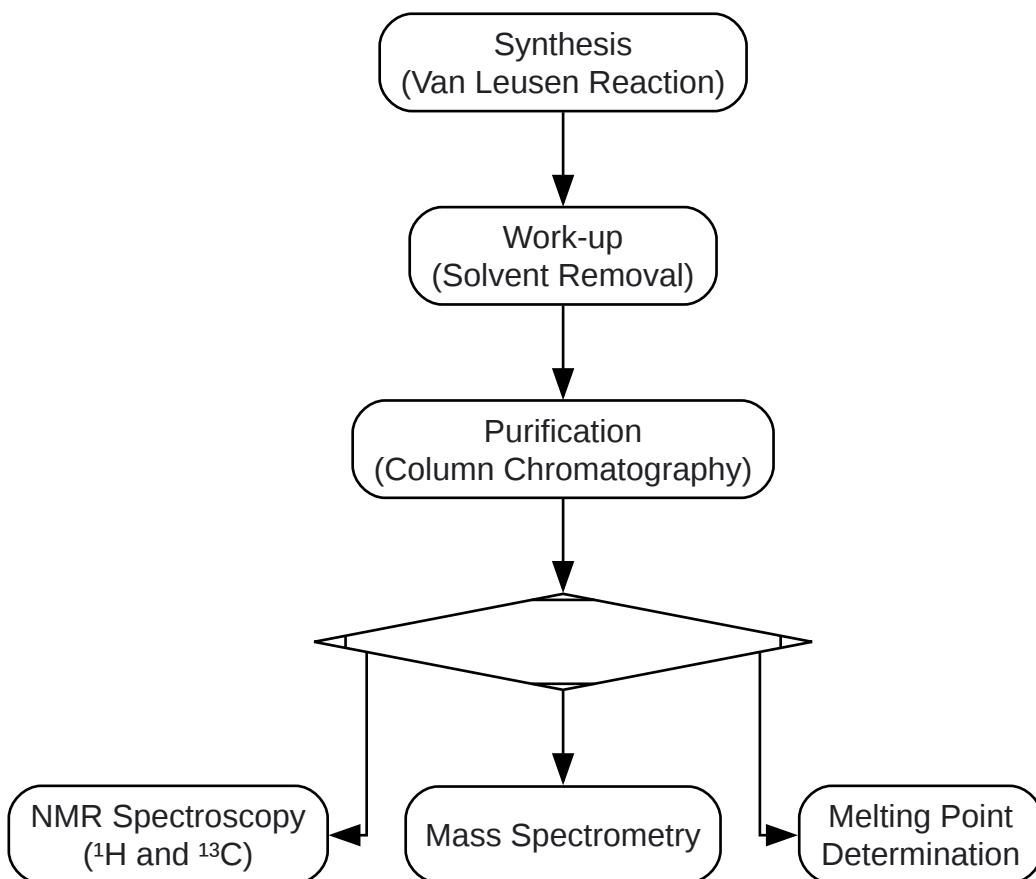
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z (EI+)	Assignment
159.10	[M] ⁺ (Molecular ion)

Experimental Workflow

The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity and its identity is confirmed.



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Workflow for Synthesis and Characterization.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of **5-(4-Methylphenyl)-1,3-oxazole** using the Van Leusen reaction. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, and mass spectrometry, provides a clear

and verifiable profile for this compound. This information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration and application of this and related oxazole derivatives.

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